![molecular formula C25H22N2O2 B2486829 7-methyl-3-(4-methylbenzoyl)-1-(4-methylbenzyl)-1,8-naphthyridin-4(1H)-one CAS No. 892293-44-6](/img/structure/B2486829.png)
7-methyl-3-(4-methylbenzoyl)-1-(4-methylbenzyl)-1,8-naphthyridin-4(1H)-one
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Overview
Description
Naphthyridine derivatives, including those structurally related to "7-methyl-3-(4-methylbenzoyl)-1-(4-methylbenzyl)-1,8-naphthyridin-4(1H)-one," are significant in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and characterized using various methods, highlighting their potential in drug design and material science applications.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves multi-component reactions, such as the one described by Nadaraj and Selvi (2010), where derivatives were synthesized using microwave irradiation, showcasing an efficient procedure for generating these compounds (Nadaraj & Selvi, 2010). Another example is the ultrasound-promoted synthesis reported by Zang et al. (2011), highlighting the use of ultrasonic irradiation as a novel method to achieve good yields in short reaction times (Zang et al., 2011).
Molecular Structure Analysis
The structural analysis of naphthyridine derivatives is typically conducted using analytical and spectral data, including IR, NMR, and mass spectrometry. These techniques confirm the molecular structures of synthesized compounds and are crucial for understanding their chemical behavior and potential applications.
Chemical Reactions and Properties
Naphthyridine derivatives participate in various chemical reactions, reflecting their reactivity and versatility. For instance, the synthesis approach by Okuma et al. (2014) involves sequential condensation reactions, demonstrating the compounds' ability to undergo complex transformations (Okuma et al., 2014).
properties
IUPAC Name |
7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-4-9-19(10-5-16)14-27-15-22(23(28)20-11-6-17(2)7-12-20)24(29)21-13-8-18(3)26-25(21)27/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVPKQLZIJFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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